N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide
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Description
The compound appears to contain a 4-fluoro-3-methylphenylsulfonyl group . This group is part of a larger class of compounds known as sulfonyl compounds, which are characterized by the presence of a sulfonyl functional group (R-SO2-R’). The sulfonyl group is a key functional group in organic chemistry and is often involved in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, one common method to synthesize similar compounds involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product .
Scientific Research Applications
1. Catalytic Protodeboronation of Pinacol Boronic Esters This compound could potentially be used in the catalytic protodeboronation of pinacol boronic esters. This process involves a radical approach to protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
2. Suzuki–Miyaura Coupling Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The compound could potentially be used in this process due to its relatively stable, readily prepared, and environmentally benign properties .
3. Analytical Reference Standard The compound is categorized as a cathinone and can be used as an analytical reference standard for research and forensic applications .
4. Chemical Synthesis This compound is available from suppliers for scientific research needs, indicating its potential use in various chemical synthesis processes.
5. FDA Global Substance Registration System The compound is listed in the FDA Global Substance Registration System, suggesting its potential use in pharmaceutical research and development .
6. Reactions at the Benzylic Position The compound could potentially be used in reactions at the benzylic position, a type of organic reaction .
properties
IUPAC Name |
N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O5S/c1-12(2)10-20-17(23)18(24)21-11-16-22(7-4-8-27-16)28(25,26)14-5-6-15(19)13(3)9-14/h5-6,9,12,16H,4,7-8,10-11H2,1-3H3,(H,20,23)(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUIYIPTPXLQPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC(C)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide |
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